Dehydro Benidipine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dehydro Benidipine is a derivative of Benidipine , a synthetic dihydropyridine calcium channel blocker used to treat hypertension and angina pectoris . It has several unique mechanisms of action, including the inhibition of L, N, and T type calcium channels .
Synthesis Analysis
During the synthetic process development studies of benidipine, process-related impurities were detected . These impurities were identified, synthesized, and characterized, and mechanisms of their formation were discussed in detail .Molecular Structure Analysis
Benidipine is a dihydropyridine with the chemical name (3R)-1-benzyl-3-piperidinyl methyl (4R)-2,6-dimethyl- . The chemical structure of benidipine is illustrated in the referenced paper .Chemical Reactions Analysis
Benidipine is almost completely metabolized in the liver . From different reports, it is thought that benidipine is mainly metabolized by CYP3A . Some of the formed metabolites are N-desbenzylbenidipine and dehydro-benidipine .Physical And Chemical Properties Analysis
Benidipine has the formula 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester hydrochloride . It is a synthetic dihydropyridine derivative that has anti-hypertensive and anti-anginal actions .Wissenschaftliche Forschungsanwendungen
Metabolism by Human Liver Cytochrome P450 Enzymes : Benidipine is metabolized into two metabolites, N-desbenzylbenidipine and Dehydro Benidipine, through the action of cytochrome P450 enzymes, especially CYP3A4 and CYP3A5. These findings have implications for understanding the drug's disposition and possible interactions with other medications metabolized by the same enzymes (Yoon et al., 2007).
Inhibition of Aldosterone Production : Benidipine has been shown to inhibit aldosterone production in human adrenocortical cells, potentially through the blockade of T-type calcium channels. This mechanism suggests additional therapeutic applications beyond its primary use as an antihypertensive agent (Akizuki et al., 2008).
Enhancement of Endothelial Differentiation : Benidipine promotes endothelial differentiation from endothelial progenitor cells, suggesting a role in cardiovascular disease prevention and treatment through endothelial protection (Ando et al., 2006).
Anti-inflammatory Properties in Endothelial Cells : It exhibits anti-inflammatory effects by suppressing cytokine-induced expression of adhesion molecules in human aortic endothelial cells, indicating potential benefits in the treatment of atherosclerosis (Matsubara & Hasegawa, 2004).
Renal and Cardiovascular Protective Effects : Benidipine has shown renal protective effects and enhances nitric oxide production, offering cardio-protective effects in ischemic heart diseases (Yao et al., 2006).
Positive Effects on Osteoblast Function : It has been observed to promote osteoblast proliferation and differentiation, suggesting its potential use in therapies related to bone health (Wang et al., 2014).
Pharmacokinetic and Pharmacodynamic Properties : The relationship between plasma concentration and cardiovascular effects of Benidipine has been studied to assess its efficacy in therapeutic applications (Yun et al., 2005).
Relaxation of Airway Smooth Muscle : Benidipine has been shown to relax mouse airway smooth muscle, indicating potential use in treating conditions involving airway hypercontractility (Yang et al., 2019).
Comparative Protective Effects Against Cardiorenal Injury : In a study comparing benidipine with cilnidipine, benidipine demonstrated more protective effects against cardiorenal injury in hypertensive rats, suggesting an additive benefit for its use in hypertensive cardiorenal injury prevention (Yamamoto et al., 2010).
Stimulation of Nitric Oxide Release : Benidipine has been shown to stimulate nitric oxide release in endothelial cells, providing protective effects against endothelial injury (Matsubara et al., 2006).
Enhancement of Cardiac Nitric Oxide Levels and Coronary Blood Flow : It has been observed to increase cardiac NO levels and coronary blood flow in ischemic hearts, indicating potential therapeutic benefits in myocardial ischemia (Kitakaze et al., 1999).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-(1-benzyl-2-methylpiperidin-3-yl)oxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O6/c1-17-24(27(32)33)26(21-11-7-12-22(15-21)31(35)36)25(18(2)29-17)28(34)37-23-13-8-14-30(19(23)3)16-20-9-5-4-6-10-20/h4-7,9-12,15,19,23H,8,13-14,16H2,1-3H3,(H,32,33)/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUIOKMHDHHJMO-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1CC2=CC=CC=C2)OC(=O)C3=C(C(=C(N=C3C)C)C(=O)[O-])C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N3O6- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00766977 |
Source
|
Record name | 5-{[(1-Benzyl-2-methylpiperidin-3-yl)oxy]carbonyl}-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00766977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dehydro Benidipine | |
CAS RN |
118935-44-7 |
Source
|
Record name | 5-{[(1-Benzyl-2-methylpiperidin-3-yl)oxy]carbonyl}-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00766977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.